3(2H)-Pyridazinone, 6-(dimethylamino)-2-(4-iodophenyl)-
Description
The compound 3(2H)-Pyridazinone, 6-(dimethylamino)-2-(4-iodophenyl)- is a pyridazinone derivative characterized by a dimethylamino group at position 6 and a 4-iodophenyl substituent at position 2 of the pyridazinone ring. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for diverse pharmacological activities, including anti-inflammatory, analgesic, antihypertensive, and anticonvulsant effects .
Properties
CAS No. |
61442-17-9 |
|---|---|
Molecular Formula |
C12H12IN3O |
Molecular Weight |
341.15 g/mol |
IUPAC Name |
6-(dimethylamino)-2-(4-iodophenyl)pyridazin-3-one |
InChI |
InChI=1S/C12H12IN3O/c1-15(2)11-7-8-12(17)16(14-11)10-5-3-9(13)4-6-10/h3-8H,1-2H3 |
InChI Key |
IXMPCNZHAPUVBC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN(C(=O)C=C1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-2-(4-iodophenyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the iodophenyl group.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-2-(4-iodophenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding phenyl derivative.
Substitution: Formation of substituted pyridazinones.
Scientific Research Applications
6-(Dimethylamino)-2-(4-iodophenyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of pyridazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-2-(4-iodophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s ability to cross biological membranes, while the iodophenyl group can facilitate binding to hydrophobic pockets in proteins. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural and Functional Group Variations
Key structural differences among pyridazinone derivatives lie in substituents at positions 2, 4, 5, and 5. Below is a comparative analysis:
Table 1: Structural and Activity Comparison of Pyridazinone Derivatives
Pharmacological Activity Profiles
Anti-Inflammatory and Analgesic Activity
- Target Compound: The dimethylamino group at position 6 is analogous to compounds like San 6706, which inhibit inflammatory pathways. The 4-iodophenyl group may enhance tissue penetration due to increased lipophilicity .
- 6-[4-(3-Chlorophenyl)piperazine] Derivatives : These show superior analgesic activity (ED₅₀ ~25 mg/kg) compared to acetyl salicylic acid (ED₅₀ ~150 mg/kg) in writhing tests. The chloro substituent improves receptor affinity .
- Emorfazone: A marketed NSAID with a morpholino group, demonstrating COX-2 selectivity (IC₅₀ = 0.8 μM) .
Anticonvulsant Activity
- 6-(2',4'-Dichlorophenyl)-3(2H)-pyridazinone: Exhibits ED₅₀ = 12 mg/kg in maximal electroshock (MES) tests. Hydrophobic substituents (Cl, F) correlate with enhanced blood-brain barrier penetration .
Cardiovascular Effects
- 6-Substituted Dihydropyridazinones: Vasorelaxant activity in rat aorta models (EC₅₀ = 3–10 μM) via PDE-III inhibition. Longer alkyl chains (C6–C7) optimize efficacy .
Structure-Activity Relationships (SAR)
Similar to 4-chlorophenyl in anticonvulsant analogs but with higher lipophilicity (clogP ≈ 3.5 vs. 2.8 for Cl) . Fluorophenyl/Chlorophenyl: Electron-withdrawing groups enhance receptor binding in anti-inflammatory and anticonvulsant derivatives .
Position 6: Dimethylamino: Improves solubility (cLogS ≈ -2.1) compared to morpholino (cLogS ≈ -3.5). May enhance CNS penetration . Piperazine/Piperidine: Linker length (C4–C7) optimizes alpha-adrenoceptor affinity (Ki < 1 nM for α₁ receptors) .
Biological Activity
3(2H)-Pyridazinone, 6-(dimethylamino)-2-(4-iodophenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHNOI
- Molecular Weight : 341.15 g/mol
- CAS Number : 61442-17-9
- Structural Features : The compound features a pyridazine ring with a dimethylamino group at the 6-position and a 4-iodophenyl group at the 2-position, which contributes to its unique pharmacological properties.
Anticancer Properties
Research indicates that derivatives of pyridazinones, including 3(2H)-Pyridazinone, 6-(dimethylamino)-2-(4-iodophenyl)-, exhibit potential anticancer activity. Studies have shown that these compounds can inhibit specific kinases involved in tumor growth, suggesting their role as potential anti-cancer agents. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines such as HEP3B (liver cancer), HCT116 (colon cancer), and SH-SY5Y (neuroblastoma) .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies revealed that some pyridazinone derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds synthesized with a N'-benzyliden-acetohydrazide moiety exhibited promising results against E. coli .
Enzyme Inhibition
Pyridazinones have been reported to inhibit enzymes such as monoamine oxidase (MAO). Specific derivatives have shown high potency as MAO-B inhibitors, with IC values significantly lower than reference compounds . This inhibition can be crucial for developing treatments for neurological disorders.
Structure-Activity Relationship (SAR)
The biological activity of pyridazinones is closely related to their structural features. The presence of halogen substituents (like iodine and chlorine) enhances their binding affinity to biological targets. The following table summarizes some notable derivatives and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-(Dimethylamino)-2-(4-iodophenyl)pyridazin-3(2H)-one | Dimethylamino group at position 6 | Enhanced CNS activity |
| 6-Methyl-2-(4-bromophenyl)pyridazin-3(2H)-one | Methyl group at position 6 | Potential anti-inflammatory properties |
| 5-Amino-6-(4-fluorophenyl)pyridazin-3(2H)-one | Amino group at position 5 | Antitumor activity |
The combination of different substituents can modulate the compound's lipophilicity and membrane permeability, impacting its efficacy and bioavailability in biological systems .
Study on Anticancer Activity
In a recent study, various pyridazinone derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts, highlighting their potential for targeted cancer therapy .
Investigation of Antimicrobial Effects
Another study focused on the synthesis of new pyridazinone derivatives containing morpholine groups. These compounds were tested for antimicrobial activities, showing significant efficacy against common bacterial strains. The findings suggest that structural modifications can enhance the antimicrobial properties of pyridazinones .
Q & A
Q. What are the common synthetic routes for preparing 6-substituted-3(2H)-pyridazinone derivatives?
- Methodological Answer : A widely used approach involves condensation of glyoxalic acid, substituted acetophenones, and hydrazine hydrate under reflux in glacial acetic acid to form the pyridazinone core (e.g., 6-aryl derivatives like 3a and 3b). Subsequent alkylation with ethyl bromoacetate/propionate in acetone using K₂CO₃ yields ester intermediates, which are hydrolyzed to carboxylic acids or further functionalized . Friedel-Crafts reactions (e.g., using mucochloric acid) followed by hydrazine treatment and N-alkylation are also effective for introducing substituents at the 4- and 6-positions .
Q. How is the structural characterization of 3(2H)-pyridazinone derivatives typically performed?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- IR spectroscopy identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH/OH groups.
- ¹H/¹³C NMR confirms substitution patterns (e.g., aryl protons at δ 7.0–8.5 ppm, dimethylamino groups at δ 2.8–3.2 ppm).
- Mass spectrometry (ESI or EI) validates molecular weight and fragmentation patterns.
- Elemental analysis ensures purity and stoichiometry .
Q. What in vitro assays are used to evaluate the analgesic activity of pyridazinone derivatives?
- Methodological Answer :
- Acetic acid-induced writhing test : Measures abdominal contractions in rodents after intraperitoneal injection of acetic acid, with reduced writhing indicating analgesic efficacy .
- Carrageenan-induced paw edema : Quantifies anti-inflammatory activity via plethysmometry after carrageenan injection .
- Hot-plate test : Assesses central analgesic effects by measuring latency to paw-licking/jumping at controlled temperatures .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of 6-(dimethylamino)-2-(4-iodophenyl)-3(2H)-pyridazinone while minimizing side reactions?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during alkylation.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency at the N-2 position .
- Temperature control : Maintain reflux temperatures (80–100°C) to accelerate cyclization while avoiding decomposition.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound from byproducts like unreacted hydrazine or dimerized intermediates .
Q. What strategies are employed to resolve contradictions in reported biological activities of pyridazinone derivatives across different studies?
- Methodological Answer :
- Model standardization : Compare data using identical experimental models (e.g., Shay’s ulcer vs. aspirin-induced ulcer in antisecretory studies) .
- Dose-response analysis : Re-evaluate potency discrepancies by testing compounds across a wider concentration range.
- Substituent effects : Correlate bioactivity with electronic (e.g., electron-withdrawing iodine) or steric properties (e.g., ortho-substituted aryl groups) .
- Metabolic stability : Assess pharmacokinetic differences (e.g., hepatic clearance) that may explain in vivo vs. in vitro efficacy variations .
Q. How does the introduction of specific substituents influence the selectivity of pyridazinone derivatives toward α₁-adrenoceptors?
- Methodological Answer :
- Spacer length : Increasing the polymethylene chain between the pyridazinone core and arylpiperazine moiety (up to 7 carbons) enhances α₁ affinity (Kᵢ = 1.9 nM for compound 3k) .
- Electron-deficient groups : Substituents like 4-iodophenyl improve receptor binding via hydrophobic interactions, while dimethylamino groups at C-6 modulate solubility and membrane permeability .
- Pharmacophore modeling : Use computational tools (e.g., Catalyst) to identify critical hydrogen-bond acceptors (C=O) and aromatic features for α₁ antagonism .
Notes
- Avoid commercial sources (e.g., benchchem) per guidelines.
- All data are derived from peer-reviewed studies or authoritative reviews.
- Methodological answers emphasize reproducibility and mechanistic insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
